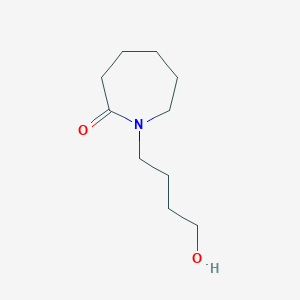
3,8-Dimethyl-1,2-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-1,2-naphthoquinone is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 3rd and 8th positions of the naphthoquinone structure. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals. They are known for their vibrant colors and significant biological activities, including antimicrobial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-1,2-naphthoquinone typically involves the methylation of 1,2-naphthoquinone. One common method is the Friedel-Crafts alkylation, where 1,2-naphthoquinone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products .
化学反应分析
Types of Reactions: 3,8-Dimethyl-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated naphthoquinones.
科学研究应用
3,8-Dimethyl-1,2-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer properties and its role in inhibiting specific enzymes involved in cancer cell proliferation.
Industry: Used as a dye intermediate and in the production of certain polymers
作用机制
The mechanism of action of 3,8-Dimethyl-1,2-naphthoquinone involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its anticancer activity, where the generated ROS can induce apoptosis in cancer cells. The compound also targets specific enzymes, such as topoisomerases, which are crucial for DNA replication and cell division .
相似化合物的比较
1,2-Naphthoquinone: Lacks the methyl groups at the 3rd and 8th positions.
1,4-Naphthoquinone: Has carbonyl groups at the 1st and 4th positions instead of the 1st and 2nd positions.
2-Methyl-1,4-naphthoquinone: Contains a methyl group at the 2nd position and carbonyl groups at the 1st and 4th positions.
Uniqueness: 3,8-Dimethyl-1,2-naphthoquinone is unique due to the presence of methyl groups at the 3rd and 8th positions, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s electron distribution, making it more or less reactive in certain chemical reactions compared to its non-methylated counterparts .
属性
CAS 编号 |
207597-36-2 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
3,8-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O2/c1-7-4-3-5-9-6-8(2)11(13)12(14)10(7)9/h3-6H,1-2H3 |
InChI 键 |
DKHAQNNRAKURNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



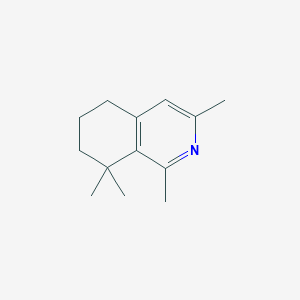

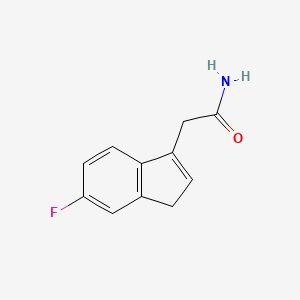
![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)



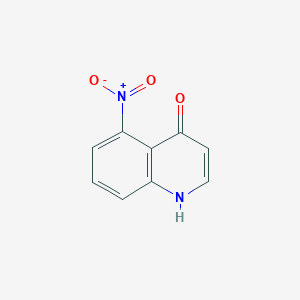
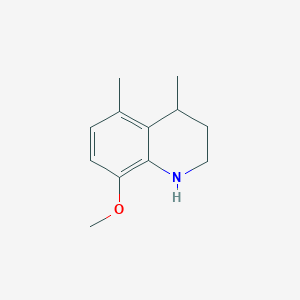

![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
